molecular formula C18H14N4O2S B11004447 N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide

Cat. No.: B11004447
M. Wt: 350.4 g/mol
InChI Key: HDKFXCXJJMRDMX-UHFFFAOYSA-N
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Description

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a benzenesulfonamide group. The combination of these functional groups imparts a range of biological activities, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The pyridine moiety is then introduced through a nucleophilic substitution reaction, followed by the sulfonation of the resulting intermediate to attach the benzenesulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts key signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s sulfonamide group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of both the benzimidazole and pyridine rings enhances its ability to interact with various molecular targets, making it a versatile compound for drug development and other scientific applications .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C18H14N4O2S/c23-25(24,15-6-2-1-3-7-15)22-14-8-9-16-17(11-14)21-18(20-16)13-5-4-10-19-12-13/h1-12,22H,(H,20,21)

InChI Key

HDKFXCXJJMRDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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